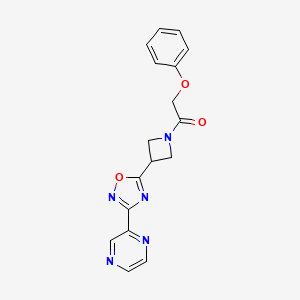
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been developed as a potential therapeutic option for various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle (TCA) and disrupts the energy metabolism of cancer cells.
Mecanismo De Acción
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle, which is responsible for generating energy in cells. In cancer cells, the TCA cycle is dysregulated, leading to increased production of reactive oxygen species (ROS) and ATP (adenosine triphosphate). N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for the cycle. This leads to decreased ATP production and increased ROS production, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces the production of ROS, which leads to oxidative stress and ultimately apoptosis. It also inhibits the TCA cycle, leading to decreased ATP production and altered metabolism in cancer cells. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it has shown efficacy in various types of cancer, making it a potential therapeutic option for a wide range of patients. Another advantage is that it enhances the efficacy of chemotherapy and radiation therapy, which are standard treatments for cancer. However, one limitation of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it is a small molecule, which may limit its ability to penetrate certain types of tumors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.
Direcciones Futuras
There are several future directions for research on N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its efficacy in specific types of cancer, such as breast cancer and lung cancer. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. Finally, further studies are needed to elucidate the mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide and its effects on cancer cell metabolism.
Métodos De Síntesis
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide can be synthesized by reacting 4-cyano-1-methylpiperidine-4-carboxylic acid with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown promising results in various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Propiedades
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20-8-6-17(12-18,7-9-20)19-15(22)11-21-10-13-4-2-3-5-14(13)16(21)23/h2-5H,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIPSMJFKTNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)


![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)
![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)


![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)